molecular formula C10H22Cl2N2O2 B1521120 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride CAS No. 1185304-27-1

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B1521120
CAS No.: 1185304-27-1
M. Wt: 273.2 g/mol
InChI Key: IHVRMSCMSMVGRV-UHFFFAOYSA-N
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Description

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optimization and Molecular Modulation

A study by Khurana et al. (2014) focused on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). They identified potent CB1 allosteric modulators, demonstrating the critical role of amino substituents for binding affinity and cooperativity, which could have implications for the chemical class including 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride in receptor modulation (Khurana et al., 2014).

Novel Catalyst Applications

Ghorbani-Choghamarani and Azadi (2015) reported on the synthesis, characterization, and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. Their study highlights the versatility of piperidine-4-carboxylic acid derivatives in catalyzing chemical reactions, suggesting potential research applications for this compound in the development of new catalysts (Ghorbani-Choghamarani & Azadi, 2015).

Crystal Structure Analysis

Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, closely related to the chemical of interest, through single crystal X-ray diffraction among other methods. This work underpins the importance of structural analysis in understanding the properties of piperidine derivatives, which could extend to the analysis of this compound (Szafran et al., 2007).

Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, indicating the potential for derivatives of piperidine-4-carboxylic acid, including this compound, in the development of therapeutic agents (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

Compounds with similar structures, such as poly(2-(dimethylamino)ethyl methacrylate), have been used in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, and dispersants .

Mode of Action

It’s worth noting that similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate), have been used to create polymersomes . These polymersomes can respond to external stimuli such as pH and temperature , which suggests that 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used to create polymersomes, which are currently being studied as drug delivery systems or nanoreactors . This suggests that the compound could potentially affect biochemical pathways related to drug delivery and cellular uptake.

Pharmacokinetics

Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have properties related to absorption, distribution, metabolism, and excretion (ADME) that make it suitable for such applications.

Result of Action

Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have effects related to the delivery of drugs to target cells.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, similar compounds have been used to create polymersomes that respond to external stimuli such as pH and temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRMSCMSMVGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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